Methyl alpha-methylcinnamate
Overview
Description
Methyl alpha-methylcinnamate is an organic compound belonging to the cinnamate family It is characterized by its pleasant aroma and is widely used in the fragrance and flavor industries
Mechanism of Action
Target of Action
Methyl alpha-methylcinnamate (MAMC) is a derivative of cinnamic acid, a natural organic acid found in various plants It’s worth noting that cinnamic acid derivatives have been evaluated as pharmacologically active compounds .
Mode of Action
It’s known that cinnamic acid derivatives can have antimicrobial and antifungal activities . They can affect membrane permeability and interfere with enzyme function, thereby affecting the metabolic pathways associated with energy production .
Biochemical Pathways
MAMC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, p-hydroxycinnamate esters, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Factors such as temperature, light, and pH need to be kept constant to ensure their quality .
Result of Action
Cinnamic acid and its derivatives are known to have a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
The action of MAMC can be influenced by environmental factors. For instance, the pH of the environment can affect the solubility of MAMC and its derived flavonoids . Furthermore, MAMC might remain in soil after release from the root of certain plants despite root removal .
Biochemical Analysis
Biochemical Properties
Methyl alpha-methylcinnamate interacts with various enzymes, proteins, and other biomolecules. It is synthesized primarily by almost all forms of plants . The compound is involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives . It is reported to have antimicrobial and antifungal activities .
Cellular Effects
It is known that cinnamic acid and its derivatives, including this compound, can affect membrane permeability and interfere with enzyme function .
Molecular Mechanism
It is known that cinnamic acid and its derivatives can uncouple the energy transducing membrane, thereby stimulating non-specific membrane permeability . This allows proton influx across the plasma membrane .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that cinnamic acid and its derivatives demand controlled storage conditions. Temperature, light, and pH need to be kept constant to ensure the quality .
Metabolic Pathways
This compound is involved in the metabolic pathways of plants. It is synthesized with aromatic amino acids—phenylalanine and tyrosine . Various flavonoid pigments and polymer tannins produced primarily due to combinations of cinnamate and benzoate derivatives are chiefly responsible for imparting specific color and flavor to a vintage wine .
Transport and Distribution
It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the transport and distribution of these compounds.
Subcellular Localization
It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the subcellular localization of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl alpha-methylcinnamate can be synthesized through several methods. One common approach involves the esterification of alpha-methylcinnamic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow microreactors. This method enhances the efficiency and control of the reaction process, allowing for large-scale production . The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored to improve the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha-methylcinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Alpha-methylcinnamic acid or aldehyde derivatives.
Reduction: Alpha-methylcinnamyl alcohol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Methyl alpha-methylcinnamate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and antifungal properties.
Medicine: Research explores its use in developing anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- Methyl cinnamate
- Ethyl cinnamate
- Methyl p-coumarate
Comparison: Methyl alpha-methylcinnamate is unique due to the presence of an alpha-methyl group, which influences its chemical reactivity and biological activity. Compared to methyl cinnamate, it exhibits different physical properties and a distinct aroma profile. Its antimicrobial and anti-inflammatory activities also differ from those of ethyl cinnamate and methyl p-coumarate, making it a compound of particular interest in various research fields .
Properties
IUPAC Name |
methyl (E)-2-methyl-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOUBBQVGUFNG-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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